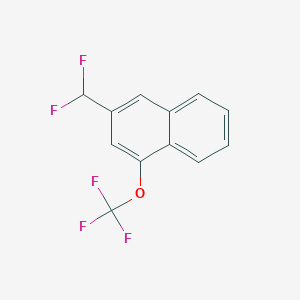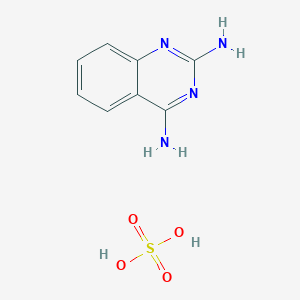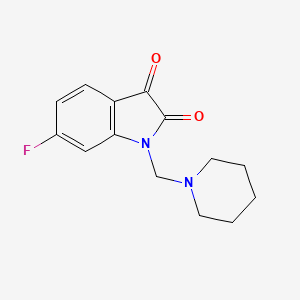
1H-Indole-2,3-dione, 6-fluoro-1-(1-piperidinylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-1-(piperidin-1-ylmethyl)indoline-2,3-dione is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1-(piperidin-1-ylmethyl)indoline-2,3-dione typically involves the following steps:
Formation of the Indoline Core: The indoline core can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde in the presence of an acid catalyst.
Introduction of the Fluorine Atom: The fluorine atom can be introduced using electrophilic fluorination reagents such as Selectfluor or xenon difluoride.
Attachment of the Piperidin-1-ylmethyl Group: The piperidin-1-ylmethyl group can be introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable leaving group on the indoline core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the Fischer indole synthesis and employing efficient fluorination techniques to ensure high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Fluoro-1-(piperidin-1-ylmethyl)indoline-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the indoline ring to an indoline derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine and piperidin-1-ylmethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted indoline derivatives, quinones, and reduced indoline compounds .
Aplicaciones Científicas De Investigación
6-Fluoro-1-(piperidin-1-ylmethyl)indoline-2,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Fluoro-1-(piperidin-1-ylmethyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and proteins involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparación Con Compuestos Similares
Similar Compounds
6-Fluoroindoline-2,3-dione: Lacks the piperidin-1-ylmethyl group but shares the fluorine substitution.
1-(Piperidin-1-ylmethyl)indoline-2,3-dione: Lacks the fluorine substitution but has the piperidin-1-ylmethyl group.
Indoline-2,3-dione: The parent compound without any substitutions.
Uniqueness
6-Fluoro-1-(piperidin-1-ylmethyl)indoline-2,3-dione is unique due to the combined presence of the fluorine atom and the piperidin-1-ylmethyl group, which may confer distinct biological activities and chemical reactivity compared to its analogs .
Propiedades
Número CAS |
141542-60-1 |
|---|---|
Fórmula molecular |
C14H15FN2O2 |
Peso molecular |
262.28 g/mol |
Nombre IUPAC |
6-fluoro-1-(piperidin-1-ylmethyl)indole-2,3-dione |
InChI |
InChI=1S/C14H15FN2O2/c15-10-4-5-11-12(8-10)17(14(19)13(11)18)9-16-6-2-1-3-7-16/h4-5,8H,1-3,6-7,9H2 |
Clave InChI |
AURNGYUHECPHGA-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CN2C3=C(C=CC(=C3)F)C(=O)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2H-Furo[2,3-h]-1-benzopyran-2-one, 4-methyl-8-(1-methylpropyl)-](/img/structure/B11858019.png)
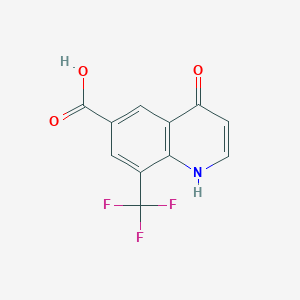
![3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-5-amine](/img/structure/B11858045.png)
![4-Chloro-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11858046.png)
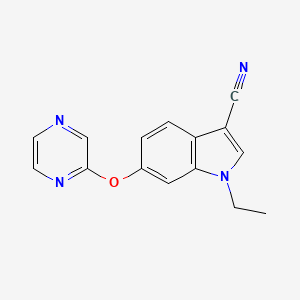

![tert-butyl 6-[(Z)-hydroxyiminomethyl]indole-1-carboxylate](/img/structure/B11858068.png)
![3-Methyl-8-nitroimidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B11858074.png)
![7-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11858075.png)
